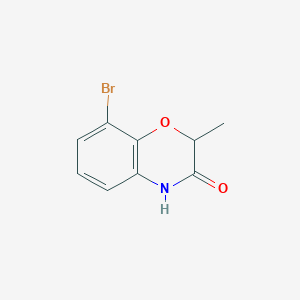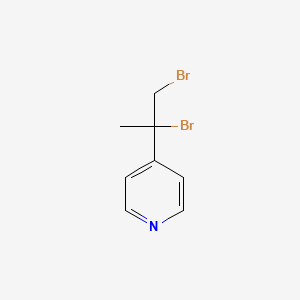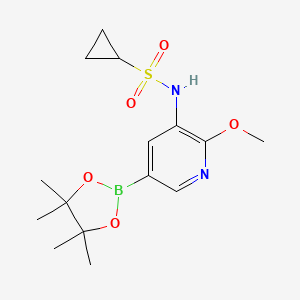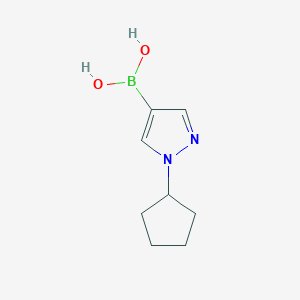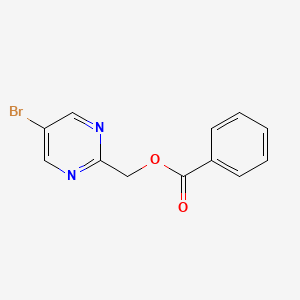
(5-Bromopyrimidin-2-yl)methyl benzoate
Descripción general
Descripción
“(5-Bromopyrimidin-2-yl)methyl benzoate” is a chemical compound with the molecular formula C12H9BrN2O2 . It is a solid substance at room temperature . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(5-Bromopyrimidin-2-yl)methyl benzoate” is represented by the InChI code: 1S/C12H9BrN2O3/c1-17-11(16)9-4-2-3-5-10(9)18-12-14-6-8(13)7-15-12/h2-7H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(5-Bromopyrimidin-2-yl)methyl benzoate” is a solid at room temperature . It has a molecular weight of 309.12 . The compound is stored in a dry, sealed environment at room temperature .Aplicaciones Científicas De Investigación
Antiviral Activity
A study on the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position, including modifications with bromine, highlighted their potential in antiviral applications. These compounds, including derivatives of 5-bromopyrimidines, demonstrated significant inhibition of retrovirus replication in cell culture, indicative of their potential utility in antiviral drug development Hocková et al., 2003.
Anticonvulsant Agents
Research into the synthesis of 5-phenyl-10-methyl-7H-pyrimido[4,5-f][1,2,4]triazolo[4,3-a][1,4]diazepine from bromopyrimidine derivatives has explored their evaluation as anticonvulsant agents. This work underscores the potential of bromopyrimidine-based compounds in the development of new therapeutic agents for epilepsy Phillips et al., 1999.
Synthesis of Indolizine Derivatives
Crystal Structure Analysis
The synthesis and crystal structure analysis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a derivative of 5-bromopyrimidin-2-yl, highlighted its potential in drug design and molecular engineering, providing insights into the molecular geometry and interactions of such compounds Luo et al., 2019.
Coordination Chemistry
A study on the synthesis and structures of silver(I) complexes utilizing methyl-4-(5-halopyrimidin-2-ylcarbamoyl)benzoate ligands, including those derived from bromopyrimidines, has expanded our understanding of coordination chemistry and the roles of halogen atoms and anions in constructing diverse metal-organic frameworks Wu et al., 2011.
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas .
Propiedades
IUPAC Name |
(5-bromopyrimidin-2-yl)methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-6-14-11(15-7-10)8-17-12(16)9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVDNKDFOHEVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyrimidin-2-yl)methyl benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



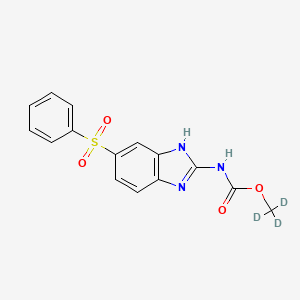
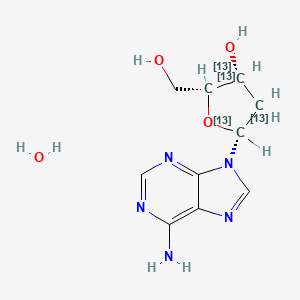
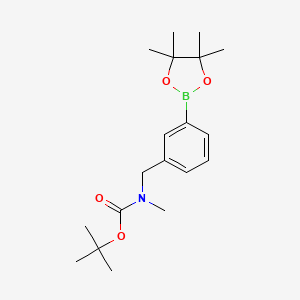
![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)
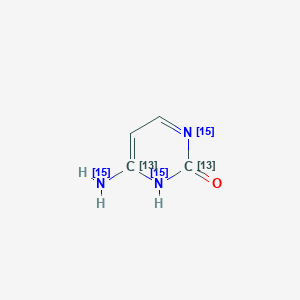

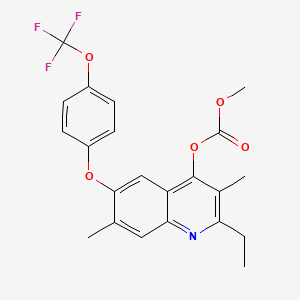
![4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine](/img/structure/B1456451.png)
![4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine](/img/structure/B1456453.png)
![O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine](/img/structure/B1456456.png)
